molecular formula C13H15N5O B5917400 3-phenyl-N-(2-propyl-2H-tetrazol-5-yl)acrylamide

3-phenyl-N-(2-propyl-2H-tetrazol-5-yl)acrylamide

Cat. No. B5917400
M. Wt: 257.29 g/mol
InChI Key: SLTGHDFTOXFNKB-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-phenyl-N-(2-propyl-2H-tetrazol-5-yl)acrylamide is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using several methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 3-phenyl-N-(2-propyl-2H-tetrazol-5-yl)acrylamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes. The anti-inflammatory and analgesic activities of this compound may be attributed to its ability to inhibit the production of inflammatory mediators such as prostaglandins and cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits several biochemical and physiological effects. This compound has been found to reduce the levels of oxidative stress markers and increase the levels of antioxidant enzymes in various tissues. It has also been reported to modulate the levels of neurotransmitters such as serotonin and dopamine in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 3-phenyl-N-(2-propyl-2H-tetrazol-5-yl)acrylamide in lab experiments include its high potency, low toxicity, and ease of synthesis. However, the limitations of using this compound include its limited solubility in aqueous solutions and its instability under certain conditions.

Future Directions

There are several future directions for the research on 3-phenyl-N-(2-propyl-2H-tetrazol-5-yl)acrylamide. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases. Another direction is to study its mechanism of action and identify its molecular targets. Additionally, the development of novel synthetic methods for this compound may lead to the discovery of more potent analogs with improved pharmacological properties.
In conclusion, this compound is a promising compound that has shown potential applications in various fields of scientific research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound may lead to the discovery of novel therapeutic agents for the treatment of various diseases.

Synthesis Methods

Several methods have been used for the synthesis of 3-phenyl-N-(2-propyl-2H-tetrazol-5-yl)acrylamide. One of the commonly used methods is the reaction of 3-phenylacrylamide with 2-propyl-5-amino-1H-tetrazole in the presence of a suitable catalyst. Another method involves the reaction of 3-phenylacryloyl chloride with 2-propyl-5-amino-1H-tetrazole in the presence of a base. The yield of the synthesis method varies depending on the reaction conditions and the purity of the reagents used.

Scientific Research Applications

3-phenyl-N-(2-propyl-2H-tetrazol-5-yl)acrylamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. This compound has also been investigated for its potential as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

(E)-3-phenyl-N-(2-propyltetrazol-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O/c1-2-10-18-16-13(15-17-18)14-12(19)9-8-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,14,16,19)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTGHDFTOXFNKB-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1N=C(N=N1)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1N=C(N=N1)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24825711
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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